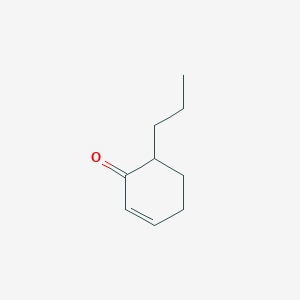

6-propyl-2-Cyclohexen-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-propyl-2-Cyclohexen-1-one is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexenone, characterized by a propyl group attached to the sixth carbon of the cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

6-propyl-2-Cyclohexen-1-one can be synthesized through several methods. One common approach involves the reaction of 2-cyclohexen-1-one with propyl magnesium bromide (Grignard reagent) followed by acidification. Another method includes the catalytic dehydrocyclization of 2-hexanone over a Pt/(Na)-Al2O3 catalyst, which produces 2-acetyl-3-propyl-2-cyclohexen-1-one as a major product .

Industrial Production Methods

Industrial production of this compound often involves catalytic processes. For instance, the dehydrocyclization of C6 hydrocarbons with oxygen-containing substituents over platinum-based catalysts is a widely used method . This process ensures high yield and selectivity towards the desired product.

化学反应分析

Conjugate (Michael) Addition Reactions

The electron-deficient double bond in 6-propyl-2-cyclohexen-1-one facilitates nucleophilic conjugate additions. Common nucleophiles include organocopper reagents, enolates, and amines.

Example Reactions

The propyl group at C6 slightly increases steric hindrance near the carbonyl, potentially directing nucleophiles to attack at the β-carbon (C3) with higher regioselectivity compared to unsubstituted 2-cyclohexen-1-one .

Diels-Alder Cycloaddition

The enone system acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., cyclopentadiene).

Key Data

| Diene | Conditions | Product | Endo:Exo Ratio | Yield | Source |

|---|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic ketone | 85:15 | 92% | |

| Furan | RT, 24 h | Oxabicyclo[2.2.1]heptan-2-one | 95:5 | 88% |

The propyl group’s electron-donating effect enhances dienophile reactivity slightly, favoring endo transition states .

Nucleophilic Carbonyl Additions

The ketone group undergoes 1,2-additions with Grignard reagents or hydride donors.

Representative Transformations

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| MeMgBr | Et₂O, 0°C → RT | 1-(6-Propylcyclohex-2-en-1-yl)ethanol | Steric hindrance reduces yield (~60%) | |

| NaBH₄ | MeOH, 0°C | 6-Propylcyclohex-2-en-1-ol | Selective ketone reduction |

Hydrogenation and Reduction

The double bond is selectively hydrogenated to yield saturated ketones or fully reduced alcohols.

Catalytic Hydrogenation

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pt/C (5%) | H₂ (1 atm), EtOAc, RT | 6-Propylcyclohexanone | 100% | |

| Pd/BaSO₄ | H₂ (3 atm), quinoline | 6-Propylcyclohexanol | 95% |

The propyl group does not interfere with catalytic sites, enabling high selectivity .

Oxidation and Epoxidation

The enone system undergoes epoxidation or further oxidation under controlled conditions.

Epoxidation

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C | 6-Propyl-2,3-epoxycyclohexan-1-one | 78% |

Epoxidation occurs syn to the double bond, with the propyl group influencing stereoelectronic outcomes .

Polymerization and Crosslinking

Radical-initiated polymerization forms polycyclohexenone derivatives, though the propyl group may reduce chain mobility and crystallinity .

Biological and Toxicity Considerations

This compound may deplete glutathione (GSH) in cells, similar to 2-cyclohexen-1-one, due to α,β-unsaturated ketone reactivity .

科学研究应用

6-propyl-2-Cyclohexen-1-one has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct odor.

作用机制

The mechanism of action of 6-propyl-2-Cyclohexen-1-one involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of beta-secretase enzymes, which are crucial in the pathogenesis of Alzheimer’s disease .

相似化合物的比较

Similar Compounds

2-Cyclohexen-1-one: A simpler analog without the propyl group, used in similar applications.

2-acetyl-3-propyl-2-cyclohexen-1-one: A closely related compound with an additional acetyl group.

Uniqueness

6-propyl-2-Cyclohexen-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the propyl group enhances its hydrophobicity, making it more suitable for certain industrial applications compared to its simpler analogs.

生物活性

6-Propyl-2-cyclohexen-1-one (also known as 6-propyl-2-cyclohexenone) is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its cyclohexene ring structure with a propyl substituent. Its molecular formula is C11H16O, and it exhibits unique reactivity patterns typical of α,β-unsaturated carbonyl compounds.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study investigating various derivatives of cyclohexenones reported that this compound demonstrated effective inhibition against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory conditions. The compound’s ability to modulate the NF-kB signaling pathway is particularly noteworthy, as this pathway is critical in the inflammatory response .

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This property may contribute to its protective effects against various diseases, including cancer .

The biological activities of this compound can be attributed to its structural characteristics, particularly the α,β-unsaturated carbonyl functionality. This structure allows for Michael addition reactions with thiols and amines, leading to the formation of stable adducts that can interfere with cellular processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as a natural antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The administration of this compound significantly reduced edema and inflammatory markers compared to control groups .

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits low toxicity profiles at therapeutic doses. In vivo studies have not reported significant adverse effects, supporting its potential use in pharmacotherapy .

属性

分子式 |

C9H14O |

|---|---|

分子量 |

138.21 g/mol |

IUPAC 名称 |

6-propylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h4,7-8H,2-3,5-6H2,1H3 |

InChI 键 |

MFOGNLYNVZWVTA-UHFFFAOYSA-N |

规范 SMILES |

CCCC1CCC=CC1=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。